![molecular formula C14H11ClN4S B2996533 1-(3-Chlorophenyl)-4-prop-2-enylsulfanylpyrazolo[3,4-d]pyrimidine CAS No. 893916-59-1](/img/structure/B2996533.png)

1-(3-Chlorophenyl)-4-prop-2-enylsulfanylpyrazolo[3,4-d]pyrimidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of pyrazolo[3,4-d]pyrimidines involves various methods . One method involves the use of 4-HO-TEMPO-mediated [3 + 3] annulation of amidines with saturated ketones under Cu-catalysis . Another method involves the use of glycosidic residues in the aldehyde, 1,3-dicarbonyl, or urea .Molecular Structure Analysis

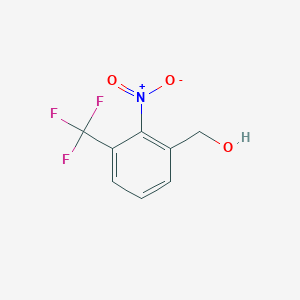

The molecular structure of pyrazolo[3,4-d]pyrimidines involves a six-membered ring with two nitrogen atoms at positions 1 and 3 . The structure is often modified with various substituents to enhance its biological activity .Chemical Reactions Analysis

Pyrazolo[3,4-d]pyrimidines undergo various chemical reactions. For instance, they can inhibit the expression and activities of certain vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Pyrazolo[3,4-d]pyrimidines have been synthesized and evaluated for in vitro cytotoxic activity against MCF-7 (breast adenocarcinoma) and A549 (lung cancer) cell lines . The results showed that pyrazolo[3,4-d]pyrimidin-4-ol 3a bearing phenyl group at N-1 and p-C6H4 at C-6, and 4b with dinitrophenyl at N-1 and furanyl moiety at C-6 had better inhibitory activity against MCF-7 . These compounds can be considered as new candidates for further optimization as anticancer agents .

Free Radical Scavenging Activity

In addition to their anticancer properties, pyrazolo[3,4-d]pyrimidines have also been studied for their free radical scavenging activity . This property could make them useful in the treatment of diseases where oxidative stress plays a significant role .

Inhibition of Key Enzymes

Pyrazolo[3,4-d]pyrimidines have been found to inhibit key enzymes involved in cancer progression . This includes enzymes like protein kinases, which play a crucial role in cell division and growth .

Antitumor Activity

Pyrazolo[3,4-d]pyrimidines have shown promising antitumor activity . They have been found to reduce cell division and/or induce apoptosis in tumor cells .

Synthesis of New Molecules

Pyrazolo[3,4-d]pyrimidines can be used in the synthesis of new molecules . This can lead to the development of new drugs with improved pharmacological properties .

Inhibition of Dihydrofolate Reductase (DHFR)

Some pyrazolo[3,4-d]pyrimidines have been found to inhibit dihydrofolate reductase (DHFR) . DHFR is an enzyme involved in DNA synthesis and cell growth, and its inhibition can lead to the death of rapidly dividing cells, such as cancer cells .

Wirkmechanismus

Target of Action

Pyrazolo[3,4-d]pyrimidine derivatives have been reported to inhibit various enzymes, including epidermal growth factor receptor tyrosine kinase (egfr-tk) and Cyclin-Dependent Kinase 2 (CDK2) . These enzymes play crucial roles in cell growth, differentiation, metabolism, adhesion, motility, and death .

Mode of Action

This inhibition disrupts the signals that stimulate the proliferation of malignant cells .

Biochemical Pathways

Pyrimidine derivatives are known to play a vital role in various biological procedures, including cancer pathogenesis . They are part of living organisms and are recognized as valuable compounds in the treatment of cancer due to their resemblance in structure with the nucleotide base pair of DNA and RNA .

Result of Action

Pyrazolo[3,4-d]pyrimidine derivatives have been reported to exhibit broad-spectrum cytotoxic activity against various cancer cell lines . For instance, some derivatives were found to induce cell cycle arrest at the S phase and increase the percentage of apoptotic cells in a time-dependent manner .

Zukünftige Richtungen

The future directions in the research of pyrazolo[3,4-d]pyrimidines involve the development of new derivatives with enhanced biological activity and minimal toxicity . There is also interest in exploring their potential antimicrobial properties, especially in the context of cancer treatment where vulnerability to bacterial infections increases .

Eigenschaften

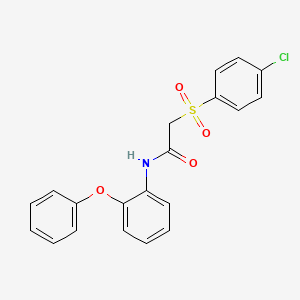

IUPAC Name |

1-(3-chlorophenyl)-4-prop-2-enylsulfanylpyrazolo[3,4-d]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClN4S/c1-2-6-20-14-12-8-18-19(13(12)16-9-17-14)11-5-3-4-10(15)7-11/h2-5,7-9H,1,6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBVPPRQHSKCXKT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCSC1=NC=NC2=C1C=NN2C3=CC(=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClN4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Chlorophenyl)-4-prop-2-enylsulfanylpyrazolo[3,4-d]pyrimidine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(Propan-2-yl)-[1,2,4]triazolo[4,3-a]pyridin-6-yl-methanamine hydrochloride](/img/structure/B2996451.png)

![N-(benzo[d][1,3]dioxol-5-yl)-3-oxo-2,3-dihydro-1H-indene-1-carboxamide](/img/structure/B2996453.png)

![Methyl 2-(5-methylisoxazole-3-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2996465.png)

![(Z)-3-[3-Chloro-4-[(2-chlorophenyl)methoxy]phenyl]-2-cyano-N-(2-fluorophenyl)prop-2-enamide](/img/structure/B2996466.png)

![N-[(1-Ethyl-3,5-dimethylpyrazol-4-yl)methyl]prop-2-enamide](/img/structure/B2996467.png)

![9-(4-methoxyphenethyl)-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2996469.png)

![7-(2,3-Dihydroxypropyl)-8-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B2996471.png)